molecular formula C₂₁H₃₂O₃ B1146629 ?2-Androstene-1a,17b-diol Acetate CAS No. 5846-70-8

?2-Androstene-1a,17b-diol Acetate

Cat. No.: B1146629
CAS No.: 5846-70-8
M. Wt: 332.48
InChI Key:
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Description

2-Androstene-1a,17b-diol acetate is a synthetic steroid compound with the molecular formula C21H32O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of androstane, a type of steroid, and is often used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Androstene-1a,17b-diol acetate typically involves the acetylation of 2-Androstene-1a,17b-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of 2-Androstene-1a,17b-diol acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Androstene-1a,17b-diol acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The acetate group can be replaced with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Androstene-1a,17b-diol acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various steroid derivatives.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in hormone replacement therapy and its effects on the endocrine system.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid compounds.

Mechanism of Action

The mechanism of action of 2-Androstene-1a,17b-diol acetate involves its interaction with steroid receptors in the body. The compound binds to androgen and estrogen receptors, influencing various physiological processes. It can modulate gene expression and affect the synthesis of proteins involved in growth, metabolism, and immune response.

Comparison with Similar Compounds

2-Androstene-1a,17b-diol acetate is similar to other steroid compounds such as:

    Androstenediol: Known for its weak androgenic and estrogenic activities.

    Androstenedione: An intermediate in the biosynthesis of testosterone and estrogen.

    Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens with various biological effects.

Uniqueness

What sets 2-Androstene-1a,17b-diol acetate apart is its specific acetylation, which can alter its biological activity and stability. This modification can enhance its potential as a therapeutic agent and its utility in research applications.

Properties

IUPAC Name

[(1S,5S,8S,9S,10S,13S,14S,17S)-1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)24-19-10-9-16-15-8-7-14-5-4-6-18(23)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19,23H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRVGISYZLHNHZ-NDUYDNQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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